

# 4-Hydroxyphenylglyoxal hydrate chemical properties

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## Compound of Interest

Compound Name: **4-Hydroxyphenylglyoxal hydrate**

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An In-Depth Technical Guide to **4-Hydroxyphenylglyoxal Hydrate**: Properties, Reactivity, and Applications in Chemical Biology

## Abstract

4-Hydroxyphenylglyoxal (HPG) hydrate is a versatile  $\alpha$ -oxoaldehyde that has emerged as a crucial tool in chemical biology and proteomics. Primarily recognized as a selective chemical modification agent for arginine residues, its unique reactivity profile allows for the targeted study of protein structure, enzyme function, and protein-ligand interactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and chemical reactivity of **4-Hydroxyphenylglyoxal hydrate**. We delve into the kinetics and mechanism of its reaction with arginine, offer detailed experimental protocols for protein modification, and discuss its broader applications in research and drug development, positioning this document as an essential resource for scientists in the field.

## Physicochemical Properties

**4-Hydroxyphenylglyoxal hydrate**, also known as p-hydroxyphenylglyoxal monohydrate, is a stable, crystalline solid at room temperature.<sup>[1]</sup> The presence of the hydrate group at the terminal aldehyde enhances its stability and handling in aqueous solutions, a critical feature for its application in biological systems.<sup>[2]</sup>

## Chemical Structure and Identification

The molecule consists of a phenyl ring substituted with a hydroxyl group at the para-position and an adjacent glyoxal functional group. In its solid form and in aqueous solution, the terminal aldehyde exists predominantly as a geminal diol (hydrate).

- IUPAC Name: 2-(4-hydroxyphenyl)-2-oxoacetaldehyde hydrate[3]
- Synonyms: p-Hydroxyphenylglyoxal monohydrate, HPG[1][4]
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>O<sub>4</sub> (C<sub>8</sub>H<sub>6</sub>O<sub>3</sub>·H<sub>2</sub>O)[1][2]
- CAS Numbers: 197447-05-5, 24645-80-5[1]

## Tabulated Physical and Computed Properties

The key physical and computed properties of 4-Hydroxyphenylglyoxal and its hydrate form are summarized below for quick reference.

Property	Value	Reference(s)
Physical Properties (Hydrate)		
Molecular Weight	168.15 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Light yellow solid	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	108 - 110 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Storage Conditions	0 - 8 °C, protect from light	<a href="#">[1]</a> <a href="#">[2]</a>
Purity (Typical)	≥ 95% (HPLC)	<a href="#">[1]</a>
Computed Properties (Anhydrous)		
Molecular Weight	150.13 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Exact Mass	150.031694049 Da	<a href="#">[4]</a>
XLogP3	1.4	<a href="#">[4]</a>
Hydrogen Bond Donors	1	<a href="#">[4]</a>
Hydrogen Bond Acceptors	3	<a href="#">[4]</a>
Topological Polar Surface Area	54.4 Å <sup>2</sup>	<a href="#">[4]</a>

## Stability, Storage, and Solubility

**Stability and Storage:** **4-Hydroxyphenylglyoxal hydrate** is stable under recommended storage conditions (refrigerated at 0-8°C and protected from light).[\[1\]](#)[\[2\]](#) The hydrate form confers greater stability in aqueous buffers compared to the anhydrous aldehyde.[\[2\]](#) For long-term storage, it is advisable to keep the solid under an inert gas atmosphere.[\[2\]](#)

**Solubility:** As a polar organic molecule containing a hydroxyl group and a hydrated carbonyl, HPG exhibits good solubility in polar organic solvents and moderate solubility in aqueous buffers. Its hydrophilic nature is a key advantage for its use in biochemical applications.[\[5\]](#) Based on data from the structurally similar 4-hydroxybenzaldehyde, it is expected to be highly soluble in solvents like DMF, acetone, and alcohols, and moderately soluble in water and acetonitrile.[\[7\]](#)

## Spectroscopic Profile

Characterization of **4-Hydroxyphenylglyoxal hydrate** relies on standard spectroscopic techniques. The presence of the hydrated gem-diol in equilibrium with the aldehyde form in solution must be considered when interpreting spectra.

### Infrared (IR) Spectroscopy

The IR spectrum of HPG provides clear indicators of its key functional groups.

- O-H Stretch: A strong, broad absorption is expected in the  $3200\text{-}3500\text{ cm}^{-1}$  region, arising from both the phenolic hydroxyl group and the gem-diol (hydrate) O-H bonds.[8][9]
- C-H Stretch (Aromatic): Weaker absorptions typically appear just above  $3000\text{ cm}^{-1}$ .[10]
- C=O Stretch (Ketone): A sharp, strong absorption is expected around  $1660\text{-}1680\text{ cm}^{-1}$ , characteristic of an  $\alpha,\beta$ -unsaturated or aryl ketone.[9]
- C=C Stretch (Aromatic): Medium-intensity peaks are expected in the  $1585\text{-}1600\text{ cm}^{-1}$  and  $1400\text{-}1500\text{ cm}^{-1}$  regions.[8]
- C-O Stretch: Absorptions corresponding to the phenolic C-O and the gem-diol C-O bonds are expected in the  $1000\text{-}1300\text{ cm}^{-1}$  fingerprint region.[9]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of HPG in solution (e.g., in  $\text{DMSO-d}_6$  or  $\text{D}_2\text{O}$ ) will reflect the equilibrium between the aldehyde and hydrate forms.

- $^1\text{H}$  NMR (Predicted):
  - Aromatic Protons: Two sets of doublets are expected in the aromatic region ( $\delta$   $6.8\text{-}8.0$  ppm), characteristic of a 1,4-disubstituted benzene ring.
  - Aldehyde Proton: A sharp singlet for the aldehyde proton (-CHO) would appear significantly downfield ( $\delta$   $9.5\text{-}10.0$  ppm), though its integration may be less than one due to hydration.[3]

- Hydrate Protons: The gem-diol methine proton (-CH(OH)<sub>2</sub>) would appear more upfield ( $\delta$  6.0-6.5 ppm), coupled to the gem-diol hydroxyl protons.[1] The hydroxyl protons themselves would be observable in a non-exchanging solvent like DMSO-d<sub>6</sub>.
- Phenolic Proton: A singlet for the phenolic -OH proton, with a chemical shift that can vary depending on solvent and concentration.
- <sup>13</sup>C NMR (Predicted):
  - Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone (~190 ppm) and one for the aldehyde (~200 ppm).
  - Hydrate Carbon: A signal for the hydrated carbon (gem-diol) would be observed further upfield, typically around 90-95 ppm.
  - Aromatic Carbons: Four signals corresponding to the aromatic carbons would be present in the  $\delta$  115-165 ppm range. The carbon bearing the hydroxyl group would be the most deshielded.

## Mass Spectrometry (MS)

Mass spectrometry of HPG, typically performed on the anhydrous form, reveals a characteristic fragmentation pattern.

- Molecular Ion: The molecular ion peak [M]<sup>+</sup> for the anhydrous form is at m/z 150.[4][6] For the hydrate, a peak corresponding to the loss of water from the molecular ion (m/z 168 -> 150) would be expected.
- Key Fragments: GC-MS data shows major fragments at:
  - m/z 121: This corresponds to the loss of the formyl group (-CHO, 29 Da), resulting in the stable 4-hydroxybenzoyl cation. This is a common and diagnostically significant cleavage for this class of compounds.[4][11]
  - m/z 93: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment yields the phenoxy cation.[4][11]
  - m/z 65: Loss of ethyne (C<sub>2</sub>H<sub>2</sub>) from the phenoxy cation results in a fragment at m/z 65.[4]

## Chemical Reactivity and Mechanistic Insights

The utility of HPG in research is dominated by its selective reactivity towards the guanidinium side chain of arginine residues.

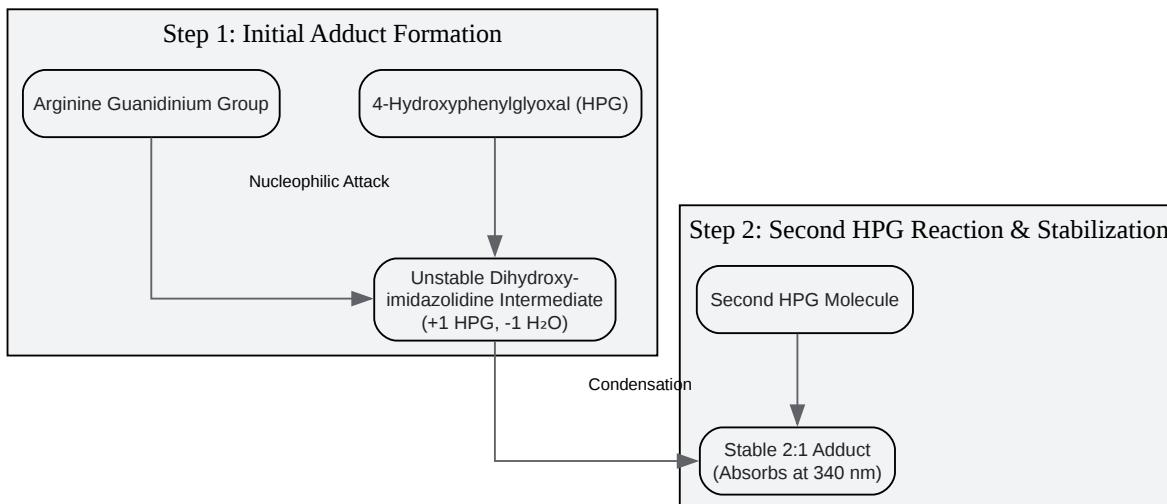
### The Arginine-Specific Modification Reaction

HPG reacts with arginine under mild physiological conditions (pH 7-9, 25-37°C) to form a stable covalent adduct.<sup>[12][13]</sup> This reaction is highly specific, with minimal side reactions reported with other amino acid side chains, such as lysine, under controlled conditions.<sup>[13]</sup> The reaction results in the formation of a product that has a distinct UV absorbance at 340 nm, allowing for straightforward spectrophotometric quantification of arginine modification.<sup>[13]</sup>

A critical finding is that two molecules of HPG react with each guanidinium group to form the final stable product.<sup>[2]</sup> This 2:1 stoichiometry is crucial for understanding reaction kinetics and interpreting mass spectrometry data of modified proteins.

### Detailed Reaction Mechanism

The reaction proceeds through a multi-step pathway involving nucleophilic attack by the guanidinium group on the carbonyl carbons of HPG.



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Caption: Proposed mechanism for arginine modification by HPG.

## Kinetics and Comparative Reactivity

The reactivity of HPG is often compared to its non-hydroxylated analog, phenylglyoxal (PGO).

- Reaction Rate: Studies have shown that the initial reaction rate of PGO with arginine at pH 9.0 is approximately 15 to 20 times faster than that of HPG when borate buffers are absent. [14]
- Effect of Borate: The presence of borate significantly enhances the reaction rate of HPG, reducing the rate difference between PGO and HPG to only 1.6-fold.[14] This is likely due to borate's ability to complex with the diol systems, potentially stabilizing intermediates or influencing the equilibrium.
- Intermediates: Time-resolved spectroscopy of the HPG-arginine reaction has revealed at least two distinct intermediates, one of which is not observed in the presence of borate, highlighting the complexity of the reaction pathway.[14]

Reagent	Primary Target	Relative Rate (vs. HPG, no borate)	Key Characteristics	Reference(s)
4-HPG	Arginine	1x	Slower rate, hydrophilic, rate enhanced by borate.	[13][14]
Phenylglyoxal (PGO)	Arginine	~15-20x	Faster rate, more hydrophobic.	[14]
Methylglyoxal (MGO)	Arginine, Lysine	Varies	Highly reactive, less specific, forms AGEs.	[15][16]

## Experimental Protocols

The following section provides a generalized workflow for the modification of proteins with HPG. Note: This protocol is a starting point and must be optimized for each specific protein and application.

## Workflow for Protein Modification

The overall process involves preparing the reagents, performing the modification reaction, removing excess reagent, and analyzing the results.

Caption: General workflow for protein modification using HPG.

## Step-by-Step Methodology

### 1. Reagent Preparation:

- Buffer Selection: Choose a buffer with a pH between 7.5 and 9.0 that does not contain primary amines (e.g., HEPES, phosphate, or bicarbonate). Borate buffers can be used to accelerate the reaction.[14]
- Protein Solution: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in the selected reaction buffer.

- HPG Stock Solution: Prepare a stock solution of HPG (e.g., 100 mM) fresh before each use by dissolving the solid in the reaction buffer or deionized water.

## 2. Modification Reaction:

- Combine the protein solution with the HPG stock solution to achieve the desired final molar excess of HPG over the protein (typically ranging from 10-fold to 100-fold).
- Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30 minutes to 2 hours). The optimal time and concentration should be determined empirically.
- Include a control sample of the protein incubated under identical conditions without HPG.

## 3. Reaction Quenching and Reagent Removal:

- (Optional) The reaction can be quenched by adding a large excess of a scavenger like free L-arginine.
- Promptly remove excess HPG and byproducts from the modified protein using a desalting column (e.g., G-25), dialysis against a suitable buffer, or a centrifugal spin concentrator. This step is critical to prevent non-specific modifications over time and to prepare the sample for downstream analysis.

## 4. Quantification and Analysis:

- Spectrophotometric Quantification: Measure the absorbance of the buffer-exchanged modified protein at 340 nm. The extent of modification can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ) with a molar extinction coefficient ( $\epsilon$ ) for the HPG-arginine adduct of  $1.83 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$  at pH 9.0.[\[13\]](#)
- Mass Spectrometry: Analyze the modified protein using LC-MS to confirm the mass increase (+300.26 Da for a 2:1 adduct on an arginine residue) and use tandem MS (MS/MS) on digested peptides to identify the specific arginine residue(s) that were modified.
- Functional Analysis: Perform relevant activity assays to determine the effect of the arginine modification on the protein's biological function.

## Conclusion

**4-Hydroxyphenylglyoxal hydrate** is a powerful and selective reagent for the chemical modification of arginine residues. Its favorable physicochemical properties, including stability and hydrophilicity, make it well-suited for applications in aqueous biological systems.

Understanding its reaction mechanism, kinetics, and spectroscopic characteristics is paramount for its effective use. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to leverage HPG as a tool to investigate protein science, elucidate enzymatic mechanisms, and advance the frontiers of chemical biology.

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